![molecular formula C18H17NO5 B14637729 2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid CAS No. 53901-90-9](/img/structure/B14637729.png)
2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a dimethoxyphenyl group via an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid typically involves the following steps:
Preparation of 2,5-Dimethoxyphenylacrylic Acid: This can be achieved through the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of the Acrylamide Linkage: The 2,5-dimethoxyphenylacrylic acid is then reacted with 2-aminobenzoic acid under appropriate conditions to form the acrylamide linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(2,4-Dimethoxyphenyl)acryloyl]amino}benzoic acid
- 2-{[3-(3,4-Dimethoxyphenyl)acryloyl]amino}benzoic acid
- 2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid
Uniqueness
This compound is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the acrylamide linkage also adds to its distinctiveness compared to other similar compounds.
Properties
CAS No. |
53901-90-9 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C18H17NO5/c1-23-13-8-9-16(24-2)12(11-13)7-10-17(20)19-15-6-4-3-5-14(15)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
YBEILDSIMJJECE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
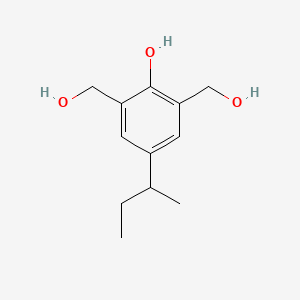
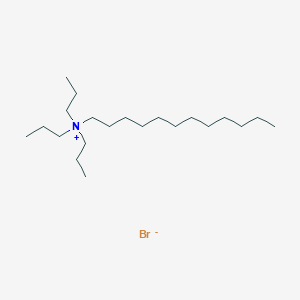
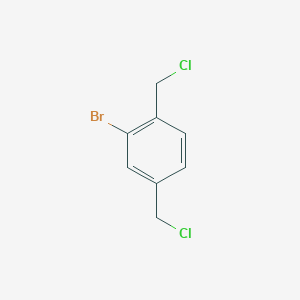
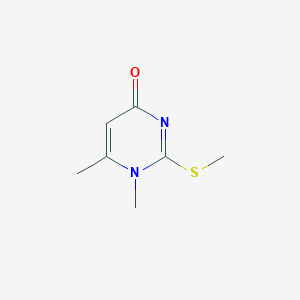
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
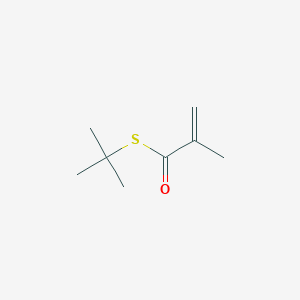
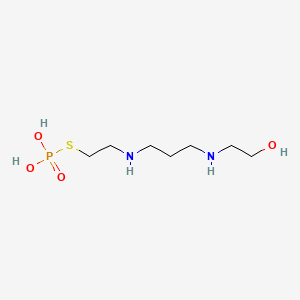
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
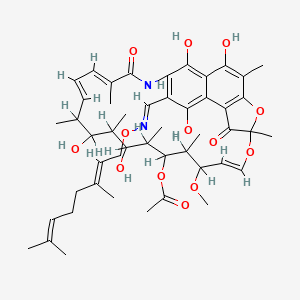
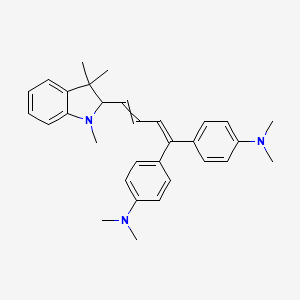
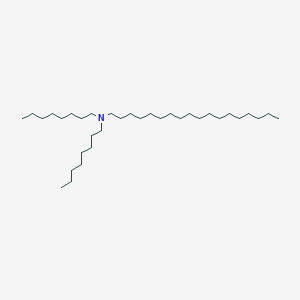
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
